2-Methyl-DL-tryptophan

Descripción general

Descripción

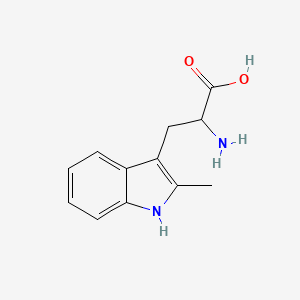

2-Methyl-DL-tryptophan is a derivative of the essential amino acid tryptophan . It plays a key role in various metabolic pathways and has been studied for its potential applications in various fields .

Synthesis Analysis

The synthesis of 2-Methyl-DL-tryptophan and its derivatives has been a topic of interest in recent research . For instance, a study explored the metabolic differences between human and murine plasma and found that the synthetic pathways and engineering strategies of L-tryptophan in E. coli and S. cerevisiae have been reviewed and compared .

Molecular Structure Analysis

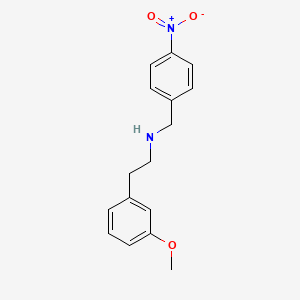

2-Methyl-DL-tryptophan contains a total of 31 bonds; 17 non-H bonds, 11 multiple bonds, 3 rotatable bonds, 1 double bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 carboxylic acid (aliphatic), 1 primary amine (aliphatic), 1 hydroxyl group, and 1 Pyrrole .

Chemical Reactions Analysis

The chemical reactions involving 2-Methyl-DL-tryptophan are complex and multifaceted. For instance, a study showed that 5-Methyl-DL-tryptophan resistant plants revealed different base changes in the alpha unit of anthranilate synthase (OsASA) gene that can lead to insensitivity to feedback inhibition of anthranilate synthase .

Aplicaciones Científicas De Investigación

Cancer Research and Immunotherapy

2-Methyl-DL-tryptophan, particularly its D stereoisomer, has been explored for its potential in cancer research and immunotherapy. Hou et al. (2007) found that the D isomer of 1-methyl-tryptophan, a compound closely related to 2-Methyl-DL-tryptophan, was more effective in reversing the suppression of T cells by IDO-expressing dendritic cells and was more efficacious as an anticancer agent in mouse models of cancer. This suggests that compounds like 2-Methyl-DL-tryptophan could be relevant in cancer immunotherapy (Hou et al., 2007).

Influence on Enzymes and Metabolic Pathways

The compound also appears to interact with various enzymes and metabolic pathways. Gal (1974) noted that administration of alpha-methyl-DL-tryptophan elevated tryptophan-2,3-dioxygenase levels in rat brain tissue, indicating its influence on brain biochemistry and potential applications in neurological research (Gal, 1974).

Effects on Plant Biology

In plant biology, alpha-methyl-DL-tryptophan has been observed to stimulate anthocyanin synthesis in dark-grown seedlings of Sinapis alba L. (Schraudolf, 2004), highlighting its role in plant growth and development processes (Schraudolf, 2004).

Neurochemistry and Brain Function

The compound has also been studied in the context of neurochemistry, particularly concerning serotonin synthesis in the brain. Diksic and Young (2001) summarized data suggesting that alpha-methyl-l-tryptophan, an analog of 2-Methyl-DL-tryptophan, could be used to measure serotonin synthesis rates in the brain, thereby offering insights into neuropsychiatric disorders and brain function (Diksic & Young, 2001).

Mecanismo De Acción

Target of Action

2-Methyl-DL-tryptophan (2-MT) primarily targets the indoleamine 2,3-dioxygenase (IDO) pathway . IDO is a rate-limiting enzyme in the kynurenine pathway of tryptophan metabolism . It plays a crucial role in regulating the immune response, notably as a counter-regulatory mechanism in the context of inflammation .

Mode of Action

2-MT acts as an inhibitor of the IDO enzyme . By inhibiting IDO, 2-MT can reverse the immunosuppressive effect of IDO, making it a potential immunotherapeutic agent . The D-isomer of 2-MT (D-1MT, also known as Indoximod) is equally effective in inhibiting the enzymatic activity of IDO .

Biochemical Pathways

Tryptophan metabolism primarily involves three metabolic pathways: the kynurenine, 5-hydroxytryptamine, and indole pathways . The major tryptophan metabolism pathway is the kynurenine pathway, through which >95% of tryptophan degrades into multiple bioactive compounds . By inhibiting IDO, 2-MT can affect the kynurenine pathway and thus the overall tryptophan metabolism .

Pharmacokinetics

1-mt, a tryptophan analog similar to 2-mt, is known for its low toxicity and great pharmacokinetic properties such as good intestinal absorption, low clearance, and low binding to plasmatic proteins .

Result of Action

The inhibition of IDO by 2-MT can lead to an increase in tryptophan and its metabolite, kynurenic acid, in the body . This can have various effects on the body, including influencing inflammation, metabolism, immune responses, and neurological function .

Action Environment

The action of 2-MT can be influenced by various environmental factors. For example, the gut microbiota can influence tryptophan metabolism, which in turn can affect the action of 2-MT . Additionally, the action of 2-MT can be influenced by the presence of other substances in the body, such as other amino acids .

Direcciones Futuras

Propiedades

IUPAC Name |

2-amino-3-(2-methyl-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-7-9(6-10(13)12(15)16)8-4-2-3-5-11(8)14-7/h2-5,10,14H,6,13H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXJSOEWOQDVGJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-DL-tryptophan | |

CAS RN |

21495-41-0 | |

| Record name | 2-Methyl-DL-tryptophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021495410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYL-DL-TRYPTOPHAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UQH08U4QVS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2,2-dimethylpropanoylamino)-N-[4-[[4-[[3-(2,2-dimethylpropanoylamino)benzoyl]amino]-3-hydroxyphenyl]methyl]-2-hydroxyphenyl]benzamide](/img/structure/B1364048.png)

![1-methoxy-N-[(3,4,5-trimethoxyphenyl)methyl]propan-2-amine](/img/structure/B1364049.png)

![2-[(2E)-2-(5-oxo-1,3-diphenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]benzoic acid](/img/structure/B1364058.png)

![3-{2-[3-(4-nitrophenyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazino}benzoic acid](/img/structure/B1364060.png)

![4-(2-{1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazino)benzoic acid](/img/structure/B1364061.png)

![2-[2-(Cyclohexen-1-yl)ethylcarbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364067.png)

![3-[(Prop-2-yn-1-yloxy)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1364079.png)